N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide is a benzamide derivative featuring a thiophene ring substituted with cyano, ethyl, and methyl groups at positions 3, 4, and 5, respectively. The 2-methylbenzamide moiety is linked to the thiophene via an amide bond. This compound (Mol. Formula: C₁₆H₁₆N₂OS, Mol. Weight: 284.38) is structurally characterized by its moderate molecular weight and planar aromatic systems, which may facilitate interactions with biological targets or materials .
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-4-12-11(3)20-16(14(12)9-17)18-15(19)13-8-6-5-7-10(13)2/h5-8H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZHYDUEGBBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as acetic acid and sulfur
Coupling with Benzamide: The thiophene derivative is then coupled with 2-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Its interactions with enzymes and receptors are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and benzamide groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. N-(3-Cyano-5-methyl-4-phenylthiophen-2-yl)-3-methylbenzamide (Y501-0885)
- Structure : Replaces the ethyl group at position 4 of the thiophene with a phenyl ring.
- Molecular Properties : Higher molecular weight (332.42 vs. 284.38) due to the phenyl group, which increases hydrophobicity (logP) and steric bulk .
- Implications : The phenyl substitution may enhance π-π stacking interactions but reduce solubility compared to the ethyl group in the target compound.
b. N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2-methoxyphenyl)sulfamoyl]-2-methylbenzamide
- Structure : Incorporates a cyclohepta[b]thiophen-2-yl core and a sulfamoyl group.
- Molecular Properties : Larger molecular weight (C₂₅H₂₅N₃O₄S₂, 519.62 g/mol) and additional hydrogen-bonding sites from the sulfamoyl and methoxy groups .
- Implications : The sulfamoyl group may improve binding to enzymes or receptors, while the cyclohepta ring introduces conformational rigidity.
c. (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (19)
- Structure: Features an azetidinylamino group and a cyclopentylamino-methyl-thiophene system.
- Molecular Properties : Enhanced polarity and hydrogen-bonding capacity due to the azetidine and amine groups .
- Implications : These modifications are associated with antiviral activity against SARS-CoV-2 PLpro, suggesting that the target compound’s lack of such groups may limit similar efficacy .
Key Observations :
- Synthetic Accessibility : The target compound’s synthesis likely follows established amide-coupling protocols (e.g., HATU-mediated reactions), as seen in related benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
